N-(2,4,5-trimethoxybenzyl)cycloheptanamine

描述

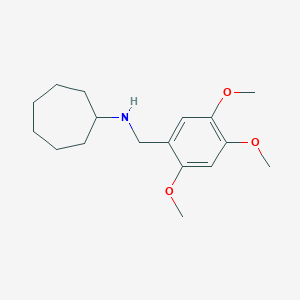

Structure

3D Structure

属性

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-19-15-11-17(21-3)16(20-2)10-13(15)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPQULBLBNXUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC2CCCCCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354942 | |

| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418778-25-3 | |

| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,4,5 Trimethoxybenzyl Cycloheptanamine and Its Analogues

Established Synthetic Routes to the Cycloheptanamine Core

The synthesis of the cycloheptanamine core is a foundational step, achievable through several well-established chemical transformations. These methods often begin with the readily available cycloheptanone.

Synthetic Strategies for Cycloalkanamines

The preparation of cycloalkanamines, including cycloheptanamine, can be approached through several general pathways. A primary method is the reductive amination of the corresponding cycloalkanone. libretexts.orgresearchgate.net This process involves the reaction of cycloheptanone with ammonia to form an intermediate imine, which is then reduced to the primary amine. Various reducing agents can be employed for this transformation, each with specific selectivities and reaction conditions. libretexts.org

Alternative strategies for forming the primary amine include:

Reduction of cycloheptanone oxime: Cycloheptanone can be converted to its oxime derivative by reacting with hydroxylamine. Subsequent reduction of the oxime, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields cycloheptanamine.

Gabriel Synthesis: This method involves the reaction of a cycloheptyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-cycloheptylphthalimide to release the primary amine. libretexts.org

Reduction of nitriles and amides: While less direct, a nitrile or amide group on the cycloheptane (B1346806) ring can be reduced using powerful reducing agents like LiAlH₄ to afford the amine. libretexts.org

Functionalization of the Cycloheptane Ring System

Creating analogues of the target compound often requires a functionalized cycloheptane ring. The synthesis of such intermediates can be achieved through various reactions. For instance, cycloheptene can serve as a starting point for introducing functionality. Hydroboration-oxidation can convert cycloheptene to cycloheptanol, which can then be oxidized to cycloheptanone, a key precursor for the amine synthesis methods described above. Other electrophilic additions to the double bond of cycloheptene can introduce a range of functional groups, providing handles for further synthetic manipulation and the creation of a diverse library of analogues.

Approaches for Incorporating the 2,4,5-Trimethoxybenzyl Moiety

Once the cycloheptanamine core is obtained, the next critical step is the attachment of the 2,4,5-trimethoxybenzyl group to the nitrogen atom. This can be accomplished primarily through reductive amination or direct alkylation.

Reductive Amination Procedures

Reductive amination, also known as reductive alkylation, is one of the most efficient and widely used methods for preparing secondary amines. organic-chemistry.org This one-pot procedure involves the reaction of a primary amine (cycloheptanamine) with an aldehyde (2,4,5-trimethoxybenzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine. libretexts.orgyoutube.com The aldehyde precursor, 2,4,5-trimethoxybenzaldehyde, can be synthesized via the ozonolysis of asarone, a compound obtainable from natural sources like calamus oil. scholaris.ca

The choice of reducing agent is critical, as it must selectively reduce the iminium ion without affecting the aldehyde starting material. ias.ac.in Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (NaBH₄). libretexts.orgorganic-chemistry.org The reaction is typically performed in a protic solvent such as methanol or ethanol, sometimes with a catalytic amount of acid to facilitate imine formation. youtube.com

Alternatively, the reaction can be performed in reverse, using cycloheptanone and 2,4,5-trimethoxybenzylamine as the starting materials.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective at slightly acidic pH; toxic cyanide byproduct. libretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Milder, less toxic, and does not require acidic conditions; often preferred for sensitive substrates. organic-chemistry.org |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Can reduce the carbonyl starting material; often used in a two-step process where the imine is formed first. organic-chemistry.orgias.ac.in |

Alkylation Reactions at the Nitrogen Center

Direct N-alkylation provides another robust route to N-(2,4,5-trimethoxybenzyl)cycloheptanamine. This method involves the nucleophilic substitution (SN2) reaction between cycloheptanamine and an appropriate 2,4,5-trimethoxybenzyl electrophile, typically 2,4,5-trimethoxybenzyl chloride or bromide.

In this reaction, the lone pair of electrons on the nitrogen atom of cycloheptanamine attacks the electrophilic benzylic carbon, displacing the halide leaving group. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the hydrohalic acid byproduct that is formed. orgsyn.org Common solvents for this type of alkylation include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. orgsyn.org

Suzuki-Miyaura or Stille Coupling Strategies for Aryl Linkages (if applicable to analogues)

While reductive amination and N-alkylation are the most direct methods for synthesizing the title compound, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings are indispensable for creating certain analogues, particularly those featuring a direct N-aryl bond instead of an N-benzyl linkage. mdpi.comnih.gov These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon bonds under relatively mild conditions. wikipedia.orgmdpi.com

The Suzuki-Miyaura coupling involves the reaction between an organoboron compound (like an arylboronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govresearchgate.net For the synthesis of N-aryl cycloheptanamine analogues, this would typically involve coupling cycloheptanamine with a pre-formed complex aryl halide using related C-N coupling methodologies (e.g., Buchwald-Hartwig amination), or using Suzuki coupling to build a complex aryl halide before the C-N bond formation step. nih.gov

The Stille reaction couples an organic halide or triflate with an organotin compound (organostannane). organicreactions.orglibretexts.org A key advantage of Stille coupling is the air and moisture stability of the organostannane reagents. wikipedia.org However, a significant drawback is the high toxicity of the tin compounds used. wikipedia.orgorganic-chemistry.org

These coupling strategies expand the synthetic toolbox significantly, allowing for the creation of structurally diverse analogues where the trimethoxybenzyl group is replaced by various other aryl or heteroaryl moieties, which would be difficult to introduce via other methods.

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) nih.gov | Organotin (stannanes) organicreactions.orglibretexts.org |

| Catalyst | Palladium complex mdpi.com | Palladium complex wikipedia.org |

| Advantages | Low toxicity of boron reagents; commercially available reagents; stable under many conditions. | Air and moisture stable reagents; tolerant of many functional groups. wikipedia.orgorganicreactions.org |

| Disadvantages | Boronic acids can undergo side reactions (e.g., protodeboronation). | High toxicity of organotin reagents and byproducts; purification can be difficult. organic-chemistry.org |

| Typical Electrophiles | Aryl/vinyl halides (I, Br, Cl) and triflates. libretexts.org | Aryl/vinyl halides (I, Br) and triflates. wikipedia.org |

Synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine Analogues and Derivatives

The synthesis of analogues and derivatives of N-(2,4,5-trimethoxybenzyl)cycloheptanamine allows for the exploration of structure-activity relationships and the optimization of its chemical properties. Modifications can be systematically introduced at various positions of the molecule, including the cycloheptanamine ring, the trimethoxybenzyl moiety, and through the formation of different salt forms.

Structural Variations on the Cycloheptanamine Ring

The cycloheptanamine scaffold provides a key structural element that can be modified to investigate the impact of ring size and substitution on the compound's properties. Synthetic strategies for introducing these variations typically involve the reaction of a suitably substituted cycloalkylamine with a 2,4,5-trimethoxybenzyl electrophile.

One common approach is reductive amination, where a cycloalkanone is reacted with 2,4,5-trimethoxybenzylamine in the presence of a reducing agent. This method allows for the synthesis of a range of N-alkylated cycloalkylamines. By starting with different cycloalkanones (e.g., cyclopentanone, cyclohexanone, cyclooctanone), analogues with varying ring sizes can be prepared.

Another strategy involves the direct alkylation of cycloheptanamine with a 2,4,5-trimethoxybenzyl halide, such as 2,4,5-trimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base can influence the reaction yield and purity of the product.

Furthermore, substituents can be introduced onto the cycloheptane ring itself. This can be achieved by starting with a substituted cycloheptanone in a reductive amination reaction or by performing functional group transformations on a pre-existing N-(2,4,5-trimethoxybenzyl)cycloheptanamine derivative.

Table 1: Examples of Cycloheptanamine Ring Analogues

| Analogue Name | Starting Cycloalkanone |

| N-(2,4,5-trimethoxybenzyl)cyclopentanamine | Cyclopentanone |

| N-(2,4,5-trimethoxybenzyl)cyclohexanamine | Cyclohexanone |

| N-(2,4,5-trimethoxybenzyl)cyclooctanamine | Cyclooctanone |

This table is illustrative and based on general synthetic principles of reductive amination.

Substituent Modifications on the Trimethoxybenzyl Moiety

Modifications to the trimethoxybenzyl portion of the molecule can be achieved by utilizing differently substituted benzaldehyde or benzyl (B1604629) halide starting materials in the synthetic sequence. The 2,4,5-trimethoxyphenyl group is a key pharmacophore, and altering the substitution pattern can provide insights into its electronic and steric requirements.

For instance, analogues with different alkoxy groups (e.g., ethoxy, propoxy) or a varied number and position of these groups on the aromatic ring can be synthesized. This is typically accomplished by starting with the corresponding substituted benzaldehyde in a reductive amination with cycloheptanamine. The synthesis of various trimethoxybenzaldehyde isomers and other substituted benzaldehydes is well-established in the chemical literature.

Additionally, other functional groups can be introduced onto the aromatic ring, such as halogens, alkyl groups, or nitro groups, to probe their effects. The synthesis of these analogues would require access to the appropriately substituted benzylamine or benzyl halide precursors.

Table 2: Examples of Trimethoxybenzyl Moiety Analogues

| Analogue Name | Starting Benzaldehyde/Benzyl Halide |

| N-(2,4-dimethoxybenzyl)cycloheptanamine | 2,4-Dimethoxybenzaldehyde |

| N-(3,4,5-trimethoxybenzyl)cycloheptanamine | 3,4,5-Trimethoxybenzaldehyde |

| N-(2,5-dimethoxy-4-chlorobenzyl)cycloheptanamine | 2,5-Dimethoxy-4-chlorobenzaldehyde |

This table is illustrative and based on the accessibility of substituted aromatic starting materials for amine synthesis.

Preparation of Salt Forms (e.g., hydrobromide salts)

The basic nitrogen atom of N-(2,4,5-trimethoxybenzyl)cycloheptanamine allows for the formation of various acid addition salts. The preparation of salt forms is a common practice in medicinal chemistry to improve properties such as solubility, stability, and crystallinity.

The hydrobromide salt, for example, can be prepared by treating a solution of the free base, typically dissolved in an organic solvent like isopropanol or ethanol, with a solution of hydrobromic acid. The resulting salt will often precipitate from the solution and can be collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and then dried.

Other pharmaceutically acceptable acids can also be used to form different salts, such as hydrochloride, sulfate, phosphate, and various organic acid salts (e.g., citrate, tartrate, maleate). The choice of the counter-ion can have a significant impact on the physicochemical properties of the final compound. The stoichiometry of the salt (mono- or di-salt, for instance) will depend on the number of basic centers in the molecule and the nature of the acid used.

Challenges and Optimization in Synthetic Pathways

The synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine and its analogues is not without its challenges. Issues such as steric hindrance and the control of selectivity can impact the efficiency of the synthetic routes.

Steric Hindrance Considerations (e.g., bulky substituents)

Steric hindrance can play a significant role in the synthesis of these compounds, particularly when bulky substituents are present on either the cycloheptanamine ring or the trimethoxybenzyl moiety. researchgate.net The seven-membered cycloheptyl group is conformationally flexible but can still present considerable steric bulk around the nitrogen atom.

In reductive amination reactions, the approach of the amine to the carbonyl carbon of the ketone can be hindered, potentially leading to slower reaction rates or the need for more forcing reaction conditions. Similarly, in direct alkylation reactions, the nucleophilic attack of the amine on the benzyl halide can be impeded by bulky groups near the reaction centers.

The presence of bulky substituents on the aromatic ring, particularly at the ortho positions (positions 2 and 6), can also hinder the reaction. researchgate.net The trimethoxy substitution pattern in the target molecule places a methoxy (B1213986) group at the 2-position, which can influence the reactivity of the benzylic position.

To overcome these challenges, optimization of reaction conditions is often necessary. This may include the use of more reactive reagents, higher temperatures, or the addition of catalysts to facilitate the reaction. For instance, in cases of severe steric hindrance, the use of more potent reducing agents in reductive amination or the conversion of a benzyl alcohol to a better leaving group (e.g., a tosylate or mesylate) for alkylation might be required.

Regioselectivity and Stereoselectivity Control

When synthesizing analogues with unsymmetrically substituted cycloheptanamine rings or when chiral centers are present, the control of regioselectivity and stereoselectivity becomes crucial.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For example, if a substituted cycloheptanone is used as a starting material, the position of the substituent relative to the newly formed carbon-nitrogen bond needs to be controlled. The regioselectivity of such reactions can often be influenced by both electronic and steric factors. nih.gov

Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. If the cycloheptanamine ring contains stereocenters, it is important to control the stereochemical outcome of the reaction. For instance, if a chiral substituted cycloheptanone is used, the approach of the amine can occur from two different faces, potentially leading to a mixture of diastereomers. The use of chiral auxiliaries or catalysts can be employed to influence the stereochemical outcome of the reaction.

Furthermore, the cycloheptane ring can exist in various conformations, and the introduction of bulky substituents can favor certain conformations, which in turn can influence the stereoselectivity of subsequent reactions. Detailed structural analysis, often using techniques like 2D NMR and X-ray crystallography, is essential to confirm the regiochemistry and stereochemistry of the synthesized products. nih.gov

Yield Improvement and Purity Enhancement Techniques

Optimizing the synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine and its analogues focuses on maximizing the reaction yield while minimizing the formation of impurities. Key factors influencing the yield include the choice of reducing agent, catalyst, solvent, and reaction parameters such as temperature and pH. Concurrently, robust purification strategies are essential to isolate the target compound in high purity.

Yield Improvement Strategies

Reductive amination is a cornerstone for synthesizing N-substituted benzylamines. wikipedia.org The yield of this reaction can be significantly influenced by the choice of reducing agent. Commonly used agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is stable in mildly acidic conditions (pH 6-7) and selectively reduces the imine intermediate in the presence of the unreacted aldehyde, thereby preventing the formation of alcohol byproducts. harvard.edu Sodium triacetoxyborohydride is another mild and selective reagent that offers high yields and is often preferred due to its lower toxicity compared to cyanide-containing reagents. wikipedia.orgharvard.edu

Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel, represents another high-yield approach. wikipedia.orgreddit.com This method is often considered greener and can lead to excellent conversions, though it may require specialized equipment to handle hydrogen gas under pressure. The choice of catalyst can be critical; for instance, studies on the reductive amination of benzaldehyde have shown that different catalysts (e.g., Ni/SiO₂, Ru/C) can significantly affect the reaction rate and the profile of by-products formed. nih.gov

Reaction conditions play a pivotal role in maximizing yield. The formation of the imine intermediate is a reversible reaction and is often favored by the removal of water, for example, by using dehydrating agents like molecular sieves or through azeotropic distillation. reddit.com However, in many modern protocols, the reaction is performed as a "one-pot" procedure where the imine is formed and reduced in situ. semanticscholar.org The choice of solvent can also be crucial, with studies indicating that solvents like 1,2-dichloroethane (DCE), methanol, or tetrahydrofuran (THF) are effective, though greener alternatives are increasingly sought. harvard.edursc.org Optimizing stoichiometry, particularly avoiding large excesses of reagents, is also key to efficient synthesis. harvard.edu

Interactive Data Table: Comparison of Reducing Agents in Analogous Reductive Aminations

| Reducing Agent | Aldehyde Substrate | Amine Substrate | Solvent | Typical Yield (%) | Reference |

| NaBH(OAc)₃ | Cycloheptanone | Benzylamine | Dichloroethane | 96 | harvard.edu |

| NaBH₃CN | Benzaldehyde | Aniline | Methanol | ~90 | harvard.edu |

| NaBH₄ | Benzaldehyde | Benzylamine | Methanol | 84 | harvard.edu |

| H₂/Pd-C | Benzaldehyde | α-Methylbenzylamine | Methanol | >95 | google.com |

| H₂/Co-catalyst | p-Methoxybenzaldehyde | n-Butylamine | Toluene | 72-96 | mdpi.com |

Purity Enhancement Techniques

Achieving high purity is critical, and several techniques can be employed post-synthesis.

Distillation: For liquid benzylamines, fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating the desired product from non-volatile impurities and by-products with different boiling points. reddit.comresearchgate.net This technique is particularly useful for removing starting materials and lower-boiling side products.

Crystallization: The basic nature of the amine allows for the formation of acid addition salts, such as hydrochlorides or hydrobromides. These salts are often crystalline solids and can be purified through recrystallization from an appropriate solvent system. This process is highly effective at removing soluble impurities. The purified salt can then be treated with a base to regenerate the free amine. reddit.com

Column Chromatography: Flash column chromatography is a versatile and widely used method for purifying amines. acs.org Due to the basic nature of amines, they can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation and "tailing" of peaks. To mitigate this, the silica gel can be deactivated or the mobile phase can be modified. This is often achieved by adding a small amount of a basic modifier, such as triethylamine (1-3%) or ammonia in methanol, to the eluent. rochester.eduresearchgate.net This neutralizes the acidic sites on the silica, allowing for cleaner separation of the target compound.

Interactive Data Table: Overview of Purification Techniques for Benzylamines

| Technique | Principle | Application | Key Considerations | Reference |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Purification of thermally stable, liquid amines from non-volatile or less volatile impurities. | Requires compound to be stable at elevated temperatures, even under vacuum. | reddit.comresearchgate.net |

| Salt Recrystallization | Formation of a crystalline salt, which is then purified by dissolving in a hot solvent and cooling to crystallize, leaving impurities in the solution. | High-level purification of basic amines; effective for removing closely related impurities. | Requires selection of an appropriate acid and solvent system. The free base must be regenerated afterwards. | reddit.com |

| Flash Chromatography (Basic Modified) | Separation based on differential adsorption to a solid phase (silica gel) from a mobile phase. | Versatile purification for a wide range of amines, including separation of isomers and closely related by-products. | Basic modifiers (e.g., triethylamine, ammonia) are often necessary to prevent peak tailing and improve separation. | rochester.eduresearchgate.net |

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine aims to reduce the environmental impact of the process. This involves the careful selection of reagents, solvents, and catalysts to enhance safety, efficiency, and sustainability.

Use of Catalysis: Catalytic processes are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to drive a reaction. In reductive amination, catalytic hydrogenation (using H₂ gas with catalysts like Pd/C, Raney Ni, or Ru/ZrO₂) and catalytic transfer hydrogenation are prime examples. wikipedia.orgresearchgate.net Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas by employing hydrogen donors like formic acid, ammonium formate, or isopropanol, often with iridium or nickel catalysts. nih.govnih.govorganic-chemistry.org These catalytic methods significantly improve atom economy by incorporating a higher proportion of reactant atoms into the final product. nih.gov

Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents. Traditional reductive aminations often use chlorinated solvents like 1,2-dichloroethane (DCE). harvard.edu Recent studies have developed solvent selection guides that identify greener alternatives such as ethyl acetate and dimethyl carbonate, which perform well in many reductive amination reactions. rsc.orgresearchgate.net Similarly, replacing toxic hydride reagents like sodium cyanoborohydride with less hazardous alternatives such as sodium triacetoxyborohydride or, ideally, catalytic systems, aligns with green chemistry principles. masterorganicchemistry.comresearchgate.net

Energy Efficiency: Conducting reactions under milder conditions (lower temperature and ambient pressure) reduces energy consumption. The development of highly active catalysts, such as certain cobalt or iridium complexes, allows reductive amination to proceed efficiently at lower temperatures compared to traditional methods that might require heating. nih.govmdpi.com

Biocatalysis: An emerging green approach is the use of enzymes as catalysts. Biocatalysis offers reactions under very mild, aqueous conditions with exceptional selectivity. Enzymes such as ω-transaminases or reductive aminases could potentially be employed for the synthesis of substituted benzylamines. researchgate.netnih.gov For instance, a putrescine transaminase from Pseudomonas putida has been used to synthesize various benzylamine derivatives with high conversion rates in aqueous buffer systems. researchgate.net This approach avoids harsh reagents and organic solvents, representing a significant step towards a truly sustainable synthetic methodology. mdpi.com

Interactive Data Table: Green Chemistry Approaches for Benzylamine Synthesis

| Green Principle | Conventional Method | Greener Alternative | Advantage | Reference |

| Catalysis | Stoichiometric borohydride reagents (e.g., NaBH₃CN) | Catalytic Hydrogenation (H₂/Pd-C) or Transfer Hydrogenation (HCOOH, Ir-catalyst) | Higher atom economy, less reagent waste, catalytic turnover. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Safer Solvents | Chlorinated solvents (e.g., Dichloroethane) | Ethyl acetate, 2-Methyl-THF, Dimethyl Carbonate | Reduced toxicity and environmental persistence. | rsc.orgresearchgate.net |

| Safer Reagents | Sodium Cyanoborohydride (releases cyanide) | Sodium Triacetoxyborohydride, Catalytic Hydrogenation | Avoids highly toxic reagents and by-products. | wikipedia.orgharvard.edu |

| Energy Efficiency | High-temperature reactions | Use of highly active catalysts (e.g., specific Co or Ir complexes) enabling lower reaction temperatures. | Reduced energy consumption and carbon footprint. | nih.govmdpi.com |

| Renewable Resources/Biocatalysis | Synthesis from petrochemical precursors | Biocatalysis using enzymes (e.g., transaminases) in aqueous media. | Mild conditions (ambient temp/pressure), high selectivity, use of water as solvent, biodegradable catalysts. | researchgate.netnih.govmdpi.com |

Preclinical Pharmacological and Biological Activities

Interaction with Diverse Biological Targets

There is no available data from preclinical studies detailing the interaction of N-(2,4,5-trimethoxybenzyl)cycloheptanamine with the specified enzymes, receptors, or signaling proteins.

Enzyme Inhibition Profiles

No studies were found that evaluated the inhibitory activity of N-(2,4,5-trimethoxybenzyl)cycloheptanamine against Dihydrofolate Reductase (DHFR), Phosphoinositide 3-kinase alpha (PI3Kα), Src homology region 2 domain-containing phosphatase 2 (SHP2), or Histone Demethylase LSD1.

Receptor Binding Affinities

Information regarding the binding affinity of N-(2,4,5-trimethoxybenzyl)cycloheptanamine for Dopamine (B1211576) D5 receptors or N-type calcium channels is not present in the reviewed scientific literature. While other novel ligands have been studied for their affinity to dopamine receptors, this specific compound is not mentioned among them. nih.gov

Protein Interaction Modulations

The modulatory effects of N-(2,4,5-trimethoxybenzyl)cycloheptanamine on proteins within the Epidermal Growth Factor Receptor (EGFR) signaling pathway have not been documented in published research.

In Vitro and In Vivo (Preclinical) Efficacy Studies

Comprehensive data on the in vitro and in vivo efficacy of N-(2,4,5-trimethoxybenzyl)cycloheptanamine are absent from the public domain.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

No specific data from growth inhibition assays or other cytotoxicity studies are available for N-(2,4,5-trimethoxybenzyl)cycloheptanamine. While numerous compounds, including those with trimethoxyphenyl groups, are often evaluated for their antiproliferative effects against various cancer cell lines, the results for this particular molecule have not been published. waocp.orgnih.govnih.govmdpi.com

Cell Cycle Analysis (e.g., G2/M phase arrest)

No specific studies detailing the effects of N-(2,4,5-trimethoxybenzyl)cycloheptanamine on the cell cycle of cancer or normal cells were identified. There is no available data to suggest whether this compound induces cell cycle arrest at the G2/M phase or any other phase.

Apoptosis Induction

There is currently no published research investigating the potential of N-(2,4,5-trimethoxybenzyl)cycloheptanamine to induce apoptosis. Consequently, information regarding its effects on apoptotic pathways, such as caspase activation or changes in mitochondrial membrane potential, is unavailable.

Modulation of Neurological Functions (e.g., anti-amnesia, cognition enhancement)

A thorough search of scientific literature did not yield any studies on the neurological effects of N-(2,4,5-trimethoxybenzyl)cycloheptanamine. Therefore, its potential for activities such as anti-amnesia or cognition enhancement remains uninvestigated.

Antimicrobial Activities (e.g., antibacterial, antifungal)

There are no available research findings on the antimicrobial properties of N-(2,4,5-trimethoxybenzyl)cycloheptanamine. Its efficacy against various bacterial or fungal strains has not been reported in the accessible scientific literature.

Anti-inflammatory and Analgesic Properties

The potential anti-inflammatory and analgesic effects of N-(2,4,5-trimethoxybenzyl)cycloheptanamine have not been documented in published preclinical studies. Data from in vivo or in vitro models of inflammation and pain are not available for this specific compound.

Antimalarial Potential (e.g., Falcipain-2 inhibition)

No studies were found that investigated the antimalarial activity of N-(2,4,5-trimethoxybenzyl)cycloheptanamine. Its potential to inhibit key malarial targets, such as Falcipain-2, has not been explored.

Cellular and Molecular Mechanisms of Action

Given the absence of preclinical studies on the pharmacological and biological activities of N-(2,4,5-trimethoxybenzyl)cycloheptanamine, its cellular and molecular mechanisms of action remain unknown. Without foundational activity data, no research into the specific pathways or molecular targets of this compound has been published.

Signal Transduction Pathway Interference (e.g., EGFR signaling, PI3K pathway)

There is no available data describing the effects of N-(2,4,5-trimethoxybenzyl)cycloheptanamine on the EGFR signaling pathway, the PI3K pathway, or any other signal transduction pathways.

Target Specificity and Selectivity

Information regarding the specific biological targets of N-(2,4,5-trimethoxybenzyl)cycloheptanamine, or its selectivity for any particular target, is not available in published research.

Interaction with Cellular Macromolecules (e.g., DNA, microtubules)

There are no studies documenting the interaction of N-(2,4,5-trimethoxybenzyl)cycloheptanamine with cellular macromolecules such as DNA or microtubules.

Structure Activity Relationship Sar Studies

Foundational Principles of SAR in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. collaborativedrug.comontosight.ai The core principle is that a molecule's three-dimensional structure and the properties of its functional groups directly determine how it interacts with biological targets like enzymes or receptors. ontosight.aioncodesign-services.com By systematically modifying a compound's structure—a process known as analog synthesis—researchers can identify which parts of the molecule, or pharmacophores, are essential for its desired effects. pharmacologymentor.com

This process allows for the optimization of lead compounds to enhance potency and selectivity, while simultaneously reducing potential toxicity. ontosight.aioncodesign-services.com Even minor alterations, such as changing a functional group or adjusting its position, can lead to significant changes in biological activity. oncodesign-services.com Through SAR studies, medicinal chemists can build predictive models, including Quantitative Structure-Activity Relationships (QSAR), to guide the rational design of new, more effective therapeutic agents. pharmacologymentor.compatsnap.com

Role of the Cycloheptanamine Moiety in Biological Activity

The cycloheptanamine portion of the molecule is a critical determinant of its physical properties and how it orients itself within a receptor binding pocket. Its size, flexibility, and the basicity of the nitrogen atom are key factors.

Influence of Ring Conformation and Flexibility

The seven-membered cycloheptane (B1346806) ring is considerably more flexible than smaller rings like cyclohexane. scispace.com Unlike the rigid chair conformation of cyclohexane, cycloheptane can adopt a variety of conformations, including a family of chair and boat forms, with the "twist-chair" conformation generally being the most stable. scispace.comlibretexts.org This conformational flexibility allows the molecule to adapt its shape to fit optimally within a biological target. The ability to adopt multiple low-energy conformations can be advantageous for receptor binding, as it minimizes the energetic penalty required for the ligand to achieve its "bioactive" conformation. researchgate.net However, this same flexibility can sometimes be a drawback, as a more rigid molecule often exhibits higher selectivity for a specific receptor subtype. The large size of the cycloheptyl group also contributes to the molecule's lipophilicity, which influences its ability to cross biological membranes.

Effects of N-Substitution on Amine Basicity and Receptor Interaction

The nitrogen atom in the cycloheptanamine moiety is a secondary amine, making it basic due to the presence of a lone pair of electrons. pharmaguideline.com This basicity is crucial for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid) in a receptor's binding site, which is a common anchoring point for many amine-containing ligands. nih.gov

The attachment of the large 2,4,5-trimethoxybenzyl group to the nitrogen atom has several effects. Firstly, the benzyl (B1604629) group is an electron-donating group compared to a simple hydrogen, which can slightly increase the electron density on the nitrogen and maintain its basicity. pharmaguideline.com Secondly, the bulky nature of this substituent introduces significant steric hindrance around the nitrogen. This steric bulk can influence the molecule's binding orientation and may enhance selectivity by preventing interaction with receptors that have smaller binding pockets. nih.gov In the context of phenethylamines, N-benzyl substitution has been shown to be an exception to the general rule that converting a primary amine to a secondary one decreases activity, with some N-benzyl compounds showing increased affinity and potency at serotonin (B10506) 5-HT2A receptors. mdpi.com

| Compound Core | N-Substituent (R) | Substituent Size | Expected Impact on Affinity/Selectivity |

|---|---|---|---|

| Phenethylamine (B48288) | -H (Primary Amine) | Small | Baseline activity |

| -CH₃ (Methyl) | Small | Often decreases 5-HT₂ₐ affinity | |

| -CH(CH₃)₂ (Isopropyl) | Medium | Generally leads to significant loss of affinity | |

| -CH₂-Ph (Benzyl) | Large/Bulky | Can maintain or increase affinity, potentially enhancing selectivity mdpi.com |

Contribution of the 2,4,5-Trimethoxybenzyl Group to Pharmacological Efficacy

The substituted aromatic ring is a key driver of the molecule's pharmacological activity, dictating its electronic properties and potential interactions within the receptor.

Importance of Methoxy (B1213986) Group Positions and Electronic Effects

Methoxy (-OCH₃) groups are strong electron-donating groups through resonance, where the lone pairs on the oxygen atom increase the electron density of the aromatic ring. stackexchange.comresearchgate.net This increased electron density is a critical feature for the activity of many psychedelic phenethylamines, which are thought to interact with serotonin receptors like 5-HT₂ₐ. nih.gov While methoxy groups are electron-withdrawing inductively due to oxygen's electronegativity, the resonance effect is dominant, particularly when substituents are at the para position. stackexchange.com

The specific 2,4,5-substitution pattern is significant. In related phenethylamine structures, methoxy groups at the 2 and 5 positions, combined with a substituent at the 4 position, are strongly correlated with high affinity for the 5-HT₂ₐ and 5-HT₂c receptors. nih.gov The 2,4,5-trimethoxy substitution pattern, in particular, has been identified in other chemical scaffolds as providing potent biological activity. nih.gov The oxygen atoms of these methoxy groups can also act as hydrogen bond acceptors, forming additional stabilizing interactions with the receptor.

Aromatic Ring Substitutions and Their Impact on Potency and Selectivity

SAR studies on phenethylamines demonstrate that both the type and position of substituents on the aromatic ring profoundly affect potency and selectivity. researchgate.net Altering the 2,4,5-trimethoxy pattern would be expected to significantly modulate the activity of N-(2,4,5-trimethoxybenzyl)cycloheptanamine.

Positional Isomers : Moving the methoxy groups to other positions, such as a 2,4,6- or 3,4,5-trimethoxy arrangement, would alter the electronic distribution and steric profile of the ring, likely leading to different binding affinities and functional activities. For example, the 2,4,6-trimethoxy substitution pattern is found in some chalcone (B49325) derivatives with notable biological activity. nih.gov

Substitution with other groups : Replacing one or more methoxy groups with other substituents would have a predictable impact based on known SAR.

Halogens (F, Cl, Br) : Small, lipophilic halogens at the 4-position of phenethylamines often increase affinity. nih.gov

Alkyl Groups (e.g., -CH₃) : Small alkyl groups can also enhance affinity due to increased lipophilicity. researchgate.net

Hydrogen Bond Donors (-OH, -NH₂) : Introducing groups that can donate hydrogen bonds, such as a hydroxyl group, typically decreases affinity at serotonin receptors by several orders of magnitude. nih.gov

| Compound Series | 4-Position Substituent (X) | Property | Relative 5-HT₂ₐ Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 2,5-dimethoxy-4-(X)-phenethylamine | -H | - | ~1600 nM |

| -CH₃ | Lipophilic | ~200 nM | |

| -Br | Lipophilic/Halogen | ~40 nM | |

| -I | Lipophilic/Halogen | ~20 nM |

This data illustrates a clear trend where increasing the size and lipophilicity of the 4-position substituent enhances binding affinity at the 5-HT₂ₐ receptor, a principle that likely extends to the broader class of benzyl-substituted amines.

Spacer Length and Linker Chemistry between Moieties

Research into related N-benzyl derivatives suggests that modifications to the linker can significantly impact biological activity. The length of the spacer between the aromatic ring and the cycloalkylamine can influence how deeply the ligand fits into a receptor's binding pocket.

Spacer Length: The methylene (B1212753) bridge (-CH2-) of the benzyl group serves as the spacer. Hypothetical modifications could include the insertion or deletion of methylene units to create homologues (e.g., phenethyl or phenylpropyl derivatives).

Shortening the spacer (e.g., direct N-phenyl linkage) would create a more rigid structure, potentially hindering the optimal positioning of the substituent groups.

Lengthening the spacer (e.g., N-(2,4,5-trimethoxyphenethyl)cycloheptanamine) would increase conformational flexibility. While this might allow for better adaptation to the binding site, excessive flexibility can also be detrimental, leading to an entropy penalty upon binding and a potential decrease in affinity.

Linker Chemistry: The secondary amine is a key feature, providing a basic nitrogen atom that is often crucial for forming salt bridges with acidic residues (e.g., aspartic acid) in receptor binding sites. Altering this linker's chemistry would fundamentally change its physicochemical properties.

Amide Linker: Replacing the amine with an amide linker (-C(=O)-NH-) would introduce a planar, rigid structure and a hydrogen bond donor/acceptor group. This would decrease the basicity of the nitrogen, likely eliminating key ionic interactions.

Ether Linker: An ether linkage (-O-CH2-) would remove the basic nitrogen entirely, replacing it with a more flexible and non-basic oxygen atom. This would significantly alter the binding mode, likely resulting in a substantial loss of activity if the basic amine is critical for anchoring the ligand.

The following table illustrates a hypothetical SAR study based on these principles, showing how modifications to the linker could influence receptor binding affinity (Ki).

| Compound Analogue | Linker Modification | Hypothesized Impact on Binding Affinity (Ki) |

| N-(2,4,5-trimethoxybenzyl)cycloheptanamine | Baseline (Amine Linker, -NH-CH2-) | Reference affinity value. |

| N-(2,4,5-trimethoxyphenethyl)cycloheptanamine | Lengthened Spacer (+1 CH2) | Potentially decreased or increased affinity, depending on the optimal distance for receptor sub-pocket interaction. |

| N-(2,4,5-trimethoxybenzoyl)cycloheptanamine | Amide Linker | Likely significant decrease in affinity due to loss of basicity and increased rigidity. |

| 1-((cycloheptyloxy)methyl)-2,4,5-trimethoxybenzene | Ether Linker | Likely dramatic loss of affinity due to the absence of the critical basic nitrogen for ionic bonding. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of unsynthesized analogues and for gaining mechanistic insight into drug-receptor interactions semanticscholar.org.

Development of Predictive Models for Biological Response

The development of a robust QSAR model for N-(2,4,5-trimethoxybenzyl)cycloheptanamine analogues would follow a well-defined workflow to ensure statistical rigor and high predictive power researchgate.net.

Data Set Compilation: A series of analogues would be synthesized with systematic variations in both the trimethoxybenzyl and cycloheptyl moieties. Their biological activity (e.g., receptor binding affinity, functional potency) would be measured under uniform experimental conditions.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable) researchgate.net. For more complex, non-linear relationships, machine learning algorithms may be employed researchgate.net. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used, which consider the 3D shape and electrostatic fields of the molecules researchgate.netnih.gov.

Model Validation: This is a critical step to ensure the model is not a result of chance correlation. It involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal robustness semanticscholar.org. A q² value greater than 0.6 is generally considered indicative of a good model.

External Validation: The model's predictive power is tested on a set of compounds (the "test set") that were not used in its development. The model's ability to accurately predict the activity of these compounds is a key indicator of its real-world utility researchgate.net.

The ultimate goal is to create a validated mathematical expression that can be used to predict the biological response of novel chemical structures, thereby guiding the design of more potent compounds taylorfrancis.com.

Correlation of Physicochemical Descriptors with Activity

The success of a QSAR model depends on identifying the physicochemical properties that are most influential in determining biological activity nih.gov. For N-(2,4,5-trimethoxybenzyl)cycloheptanamine analogues, several key descriptors would likely be investigated. The basic assumption is that the structure of a molecule implicitly determines its performance and biological behavior nih.gov.

Lipophilicity (logP): This descriptor measures the compound's partitioning between an octanol (B41247) and water phase, modeling its hydrophobicity. Lipophilicity often governs a molecule's ability to cross cell membranes and access the receptor. For this class of compounds, an optimal logP value is expected; too low, and the compound may not reach its target, too high, and it may be sequestered in fatty tissues or membranes.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges (e.g., Mulliken's charge) are crucial nih.govnih.govnih.gov. The energies of frontier orbitals are related to the molecule's ability to participate in charge-transfer interactions, while the charges on the amine nitrogen and aromatic ring carbons can dictate electrostatic and hydrogen bonding potential. The trimethoxy substituents, being electron-donating groups, significantly influence the electronic profile of the phenyl ring.

Steric Properties: These descriptors relate to the size and shape of the molecule. Parameters like molecular weight, molar volume, and specific substituent steric parameters (like Taft's Es) are important rjptonline.org. The size of the cycloheptyl ring and the bulk of substituents on the aromatic ring will determine the quality of fit within the receptor's binding site.

A hypothetical QSAR equation might take the form:

log(1/C) = a(logP) - b(logP)² + c(HOMO) - d(V)

...where C is the effective concentration, a, b, c, d are coefficients, HOMO is the energy of the highest occupied molecular orbital, and V is the molecular volume. The parabolic (logP)² term accounts for a non-linear relationship, suggesting an optimal lipophilicity for activity.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Lipophilic | logP (Octanol/Water) | Governs membrane permeability and hydrophobic interactions within the binding site. An optimal value is often required. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's electron-donating/accepting capability and potential for charge-transfer interactions with the receptor nih.govresearchgate.net. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions and overall orientation of the molecule as it approaches the binding site. |

| Steric | Molecular Volume | Determines the overall fit of the molecule within the constraints of the receptor pocket. Excessive volume can lead to steric clashes, reducing affinity. |

| Steric | Molar Refractivity (MR) | Models both the volume of a substituent and its polarizability, influencing both steric fit and dispersion forces (van der Waals interactions). |

Pharmacophore Modeling for N-(2,4,5-trimethoxybenzyl)cycloheptanamine Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and elicit a biological response. For compounds with a trimethoxy-substituted aromatic ring and a basic amine, a likely target is the serotonin 5-HT2A receptor, for which several pharmacophore models have been proposed researchgate.netnih.gov.

Based on established models for 5-HT2A ligands, a plausible pharmacophore for this class of compounds would include the following features researchgate.netresearchgate.netnih.gov:

A Basic Amine (BA): The nitrogen of the cycloheptanamine is protonatable at physiological pH. This positively charged group is critical for forming a strong ionic bond with a conserved aspartate residue in the receptor's binding pocket.

An Aromatic Ring (AR): The 2,4,5-trimethoxybenzyl ring serves as a key aromatic feature. This group typically engages in π-π stacking or other hydrophobic interactions with aromatic residues (e.g., phenylalanine, tryptophan) in the receptor.

A Hydrophobic Group (HY): The bulky, non-polar cycloheptyl ring constitutes a significant hydrophobic feature. This group is expected to occupy a hydrophobic sub-pocket within the receptor, contributing to binding affinity through the hydrophobic effect.

The spatial relationship—the distances and angles—between these three key features is paramount. The N-benzyl linker provides the conformational flexibility to allow these features to adopt the correct orientation. A successful pharmacophore model would define the precise 3D coordinates and tolerance spheres for each feature. This model can then be used as a 3D query in virtual screening to identify novel, structurally diverse compounds that possess the same key features and are therefore likely to bind to the same target receptor. Studies have shown that for some antagonists, two aromatic or hydrophobic moieties are not strictly necessary, suggesting that a refined model might prioritize the basic amine and a single aromatic/hydrophobic region nih.govnih.gov.

| Pharmacophore Feature | Corresponding Molecular Moiety | Putative Receptor Interaction |

| Basic Amine (BA) | Cycloheptanamine Nitrogen | Ionic bond with an acidic residue (e.g., Aspartic Acid). |

| Aromatic Ring (AR) | 2,4,5-Trimethoxybenzyl Ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine). |

| Hydrophobic Group (HY) | Cycloheptyl Ring | Hydrophobic interactions within a non-polar sub-pocket of the receptor. |

Computational and in Silico Investigations

Molecular Docking Studies

Currently, there is a lack of publicly available research detailing specific molecular docking studies performed on N-(2,4,5-trimethoxybenzyl)cycloheptanamine. Consequently, information regarding its predicted ligand-target binding modes, the analysis of interaction energetics, and identification of key amino acid residues involved in these interactions is not available.

Prediction of Ligand-Target Binding Modes

No specific studies outlining the predicted binding modes of N-(2,4,5-trimethoxybenzyl)cycloheptanamine with any biological target have been identified in the available scientific literature.

Analysis of Interaction Energetics and Key Residues

Without specific molecular docking studies, an analysis of the interaction energetics (such as binding affinity or free energy of binding) and the key residues that may be crucial for the binding of N-(2,4,5-trimethoxybenzyl)cycloheptanamine to a protein target cannot be provided.

Virtual Screening for Novel N-(2,4,5-trimethoxybenzyl)cycloheptanamine Analogues

There are no published virtual screening campaigns that have utilized the N-(2,4,5-trimethoxybenzyl)cycloheptanamine scaffold to identify novel analogues.

Molecular Dynamics Simulations

Comprehensive searches of scientific databases did not yield any studies that have employed molecular dynamics simulations to investigate the behavior of N-(2,4,5-trimethoxybenzyl)cycloheptanamine.

Exploration of Conformational Landscapes and Protein-Ligand Stability

Information on the conformational landscapes of N-(2,4,5-trimethoxybenzyl)cycloheptanamine or the stability of its potential complexes with any protein target, as would be determined through molecular dynamics simulations, is not currently available.

Evaluation of Binding Site Dynamics and Flexibility

As no protein targets for N-(2,4,5-trimethoxybenzyl)cycloheptanamine have been identified and studied through molecular dynamics, there is no data on the dynamics and flexibility of any potential binding sites.

Advanced Computational Chemistry Approaches

Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules at an atomic level. The following sections describe advanced methods that are hypothetically applicable to N-(2,4,5-trimethoxybenzyl)cycloheptanamine, though no specific research has been conducted.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-(2,4,5-trimethoxybenzyl)cycloheptanamine, DFT calculations could provide valuable insights into its electronic properties.

Hypothetically, a DFT study would involve optimizing the molecule's geometry to find its most stable conformation. From this, a range of electronic properties could be calculated.

Table 1: Hypothetical DFT-Calculated Electronic Properties of N-(2,4,5-trimethoxybenzyl)cycloheptanamine

| Property | Predicted Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. |

| Electron Density Distribution | Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions with other molecules. |

| Dipole Moment | The calculated dipole moment would provide information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is illustrative of the types of results that could be obtained from DFT calculations and is not based on actual published research for the specified compound.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that focuses on the changes in electron density during a chemical reaction, rather than on molecular orbitals. MEDT proposes that the flow of electron density is the driving force behind chemical reactions.

Should N-(2,4,5-trimethoxybenzyl)cycloheptanamine be involved in a chemical reaction, MEDT could be employed to elucidate the reaction mechanism in great detail. This would involve analyzing the topology of the electron localization function (ELF) along the reaction pathway. Such an analysis could distinguish between different types of reaction mechanisms, for instance, whether a reaction is concerted or stepwise.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To investigate the potential of N-(2,4,5-trimethoxybenzyl)cycloheptanamine to interact with a biological target, such as a protein receptor, binding free energy calculations are essential. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding of a ligand to a macromolecule.

These methods combine molecular mechanics energy calculations with continuum solvation models to calculate the binding free energy. The process typically involves running molecular dynamics (MD) simulations of the ligand-protein complex to sample a range of conformations.

Table 2: Components of Binding Free Energy Calculations

| Energy Component | Description |

| ΔE_gas | The gas-phase interaction energy between the ligand and the protein, which includes van der Waals and electrostatic interactions. |

| ΔG_solv | The change in solvation free energy upon binding, which is composed of polar and non-polar contributions. |

| -TΔS | The change in conformational entropy upon binding. This term is often computationally expensive to calculate and is sometimes omitted in high-throughput screening. |

Note: This table describes the general components of MM/PBSA and MM/GBSA calculations and does not represent actual data for N-(2,4,5-trimethoxybenzyl)cycloheptanamine.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for N-(2,4,5-trimethoxybenzyl)cycloheptanamine and Analogues

The primary biological target for many psychoactive phenethylamines is the serotonin (B10506) 5-HT2A receptor. mdpi.comnih.gov Given the structural features of N-(2,4,5-trimethoxybenzyl)cycloheptanamine, it is highly probable that this receptor is a key interaction point. However, comprehensive screening is necessary to identify a complete profile of its biological targets.

Future research should employ a variety of in vitro and in silico techniques to uncover the full spectrum of its molecular interactions. This includes screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Techniques such as affinity chromatography and proteomic approaches could identify novel binding partners in neuronal and glial cells. nih.gov

Furthermore, investigating the potential for "phenethylaminylation," the covalent modification of proteins by phenethylamine (B48288) analogues, could reveal entirely new mechanisms of action beyond traditional receptor binding. nih.gov Studies on related compounds have shown that they can alter microtubule dynamics, suggesting another potential area of investigation. nih.govresearchgate.net

Table 1: Potential Primary and Secondary Biological Targets for N-(2,4,5-trimethoxybenzyl)cycloheptanamine

| Target Class | Specific Target(s) | Potential Effect |

| Serotonin Receptors | 5-HT2A, 5-HT2C, 5-HT1A | Psychedelic effects, mood regulation |

| Dopamine (B1211576) Receptors | D2, D3 | Modulation of reward pathways |

| Trace Amine-Associated Receptors | TAAR1 | Neuromodulation |

| Monoamine Transporters | SERT, DAT, NET | Regulation of neurotransmitter levels |

| Microtubules | α- and β-tubulin | Alteration of neuronal structure and function |

| Enzymes | Transglutaminase 2 (TGM2) | Covalent protein modification |

Rational Design and Synthesis of Next-Generation Analogues with Improved Profiles

The rational design of analogues of N-(2,4,5-trimethoxybenzyl)cycloheptanamine will be guided by structure-activity relationship (SAR) studies. nih.govnih.gov Systematic modifications to the trimethoxybenzyl ring, the cycloheptyl group, and the amine linker will help to identify key pharmacophoric features. The goal is to develop analogues with improved selectivity for specific targets, enhanced potency, and favorable pharmacokinetic properties.

For example, altering the substitution pattern on the benzyl (B1604629) ring could fine-tune affinity and efficacy at serotonin receptors. nih.gov Modifications to the cycloheptyl ring, such as changing its size or introducing substituents, could impact lipophilicity and metabolic stability.

Table 2: Proposed Analogues of N-(2,4,5-trimethoxybenzyl)cycloheptanamine for SAR Studies

| Modification Area | Proposed Change | Rationale |

| Trimethoxybenzyl Ring | Isomeric variations (e.g., 3,4,5-trimethoxy) | Modulate receptor binding and selectivity |

| Substitution with other electron-donating groups | Alter electronic properties and potency | |

| Cycloalkyl Ring | Varying ring size (e.g., cyclopentyl, cyclohexyl) | Investigate impact on binding pocket fit |

| Introduction of substituents (e.g., methyl, hydroxyl) | Influence metabolic stability and lipophilicity | |

| Amine Linker | N-methylation or N-ethylation | Alter basicity and blood-brain barrier penetration |

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To gain a holistic understanding of the cellular and systemic effects of N-(2,4,5-trimethoxybenzyl)cycloheptanamine, the integration of multi-omics data is crucial. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the compound's biological impact.

Genomic studies can identify genetic variations that may influence an individual's response to the compound. nih.gov Transcriptomic and proteomic analyses of neuronal cells treated with the compound can reveal changes in gene and protein expression, highlighting affected signaling pathways. sciex.com Metabolomic studies can identify the compound's metabolic fate and its impact on endogenous metabolite levels. The use of high-resolution mass spectrometry will be essential for identifying the compound and its metabolites in biological samples. sciex.comnumberanalytics.comresearchgate.netresearchgate.net

Development of Predictive Computational Models for Early-Stage Drug Discovery

Computational modeling will be an invaluable tool in the early-stage discovery and development of analogues. In silico methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) can predict the binding affinity and mode of interaction of novel compounds with their targets, such as the 5-HT2A receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on experimental data from a series of analogues to predict the activity of new compounds before they are synthesized. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Exploration of Combination Strategies with Existing Therapeutics

There is growing interest in the potential of combining psychedelic compounds with psychotherapy for the treatment of various mental health disorders. researchgate.net Future preclinical and clinical studies could explore the efficacy of N-(2,4,5-trimethoxybenzyl)cycloheptanamine or its analogues in combination with existing therapeutic agents, such as selective serotonin reuptake inhibitors (SSRIs) or other antidepressants.

It is also important to investigate potential drug-drug interactions to ensure the safety of any combination therapy. This includes studying the compound's effect on cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. nih.gov

Addressing Synthesis Scalability Challenges for Potential Development

For N-(2,4,5-trimethoxybenzyl)cycloheptanamine or any of its promising analogues to be developed as a therapeutic, a scalable and efficient synthetic route is necessary. The synthesis of related substituted benzylamines can present challenges, and optimizing reaction conditions to ensure high yields and purity on a larger scale will be a critical step. nih.govnih.govrsc.org

The synthesis of the key intermediate, 2,4,5-trimethoxybenzaldehyde, has been described from various starting materials. scholaris.ca The reductive amination of this aldehyde with cycloheptanamine is a likely synthetic route. Future work will need to focus on optimizing this process for large-scale production, potentially exploring one-pot procedures to improve efficiency. google.com

Identification of Research Gaps and Opportunities

The primary research gap is the near-complete lack of specific data for N-(2,4,5-trimethoxybenzyl)cycloheptanamine itself. This presents a significant opportunity for foundational research to characterize this novel compound.

Key research opportunities include:

Initial Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine the compound's primary biological targets, potency, and efficacy.

Comparative Studies: Directly comparing the pharmacological and behavioral effects of N-(2,4,5-trimethoxybenzyl)cycloheptanamine with its more well-known 2C-X and NBOMe analogues. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com

Neurotoxicity Assessment: Evaluating the potential for neurotoxic effects, as has been observed with some related phenethylamine derivatives. mdpi.comresearchgate.net

Exploration of Therapeutic Potential: Investigating its potential efficacy in animal models of psychiatric and neurological disorders.

By systematically addressing these research areas, the scientific community can build a comprehensive understanding of N-(2,4,5-trimethoxybenzyl)cycloheptanamine and its potential as a pharmacological tool or a lead compound for the development of novel therapeutics.

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,4,5-trimethoxybenzyl)cycloheptanamine?

The synthesis typically involves reductive amination between 2,4,5-trimethoxybenzaldehyde and cycloheptanamine. Evidence from analogous compounds (e.g., α-amino acid derivatives) suggests that the aldehyde reacts with the amine to form an imine intermediate, which is subsequently reduced using agents like NaBH₄ or NaCNBH₃ . For example, in related syntheses, yields of 78–84% were achieved via column chromatography purification (silica gel, heptane:EtOAc gradients) . Key steps include:

- Imine formation : Stirring equimolar aldehyde and amine in a solvent like ethanol or chloroform.

- Reduction : Use of NaBH₄ in methanol or NaCNBH₃ under acidic conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is NMR spectroscopy utilized to confirm the structure of N-(2,4,5-trimethoxybenzyl)cycloheptanamine?

¹H-NMR and ¹³C-NMR are critical for structural confirmation. Symmetrical substitution in the trimethoxybenzyl group produces a singlet for aromatic protons (δ 6.3–6.5 ppm) . The cycloheptanamine moiety shows characteristic signals:

Q. What preliminary biological assays are recommended for evaluating its enzyme inhibition potential?

Initial screening often focuses on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, following protocols from analogous trimethoxybenzyl derivatives . Methods include:

- Ellman’s assay : Measures thiocholine production from acetylthiocholine iodide using DTNB (5,5′-dithiobis-2-nitrobenzoic acid) at 412 nm .

- COX-2 inhibition : Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to cyclooxygenase-2, validated via in vitro assays using purified enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

- Solvent selection : Chloroform or THF improves imine stability compared to polar solvents .

- Reducing agents : NaCNBH₃ is preferred for acid-sensitive substrates, while NaBH₄ is cost-effective for large-scale synthesis .

- Temperature : Gentle reflux (40–60°C) minimizes side reactions like over-reduction .

- Catalysts : Triethylamine (TEA) aids in neutralizing HCl byproducts during amidation .

Evidence from similar compounds shows yields >80% with optimized protocols .

Q. What computational strategies are effective for predicting molecular targets and binding modes?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with enzymes (e.g., COX-2, AChE). For example, trimethoxybenzyl groups show strong π-π stacking with aromatic residues in COX-2’s active site .

- MD simulations : GROMACS or AMBER evaluate binding stability over 100-ns trajectories.

- QSAR models : Correlate substituent effects (e.g., methoxy position) with inhibitory activity using datasets from analogous compounds .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., varying IC₅₀ values for AChE inhibition) may arise from:

- Assay conditions : Differences in pH, temperature, or enzyme sources. Standardizing protocols (e.g., human recombinant enzymes) reduces variability .

- Stereochemical purity : Chiral centers in cycloheptanamine derivatives can lead to enantiomer-specific activity. Chiral HPLC or SFC ensures stereochemical homogeneity .

- Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。